N-(4-chlorophenyl)-N-(furan-2-carbonyl)piperidine-1-carboxamide
Description
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Properties
IUPAC Name |
N-(4-chlorophenyl)-N-(furan-2-carbonyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c18-13-6-8-14(9-7-13)20(16(21)15-5-4-12-23-15)17(22)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNPNIKERICECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-N-(furan-2-carbonyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a piperidine ring, a chlorophenyl group, and a furan-2-carbonyl moiety. Its molecular weight is approximately 409.9 g/mol, and it is characterized by the presence of a carboxamide functional group, which enhances its stability and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₂ |
| Molecular Weight | 409.9 g/mol |
| Functional Groups | Carboxamide, Furan, Chlorophenyl |
| Solubility | Soluble in organic solvents |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions and lead to therapeutic effects.
- Receptor Interaction : It is hypothesized that this compound can bind to certain receptors, modulating their activity and influencing signal transduction pathways.
- Antioxidant Activity : Similar compounds have shown antioxidant properties, potentially reducing oxidative stress in cells.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds structurally similar to this compound. For instance:
- Study on Cell Lines : In vitro assays demonstrated that derivatives exhibited moderate cytotoxicity against HCT-116 colorectal cancer cells while sparing normal cell lines, indicating selective toxicity .
- Mechanism of Action : The interaction with hypoxia-inducible factor (HIF-1) has been noted, where certain derivatives enhanced the degradation of HIF-1 subunits, leading to reduced tumor growth under hypoxic conditions .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Inhibition Studies : Compounds with similar piperidine structures have shown significant inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Potential Applications : These findings suggest that this compound could be developed as an antimicrobial agent.
Case Study 1: Anticancer Efficacy
In a recent study published in MDPI, researchers synthesized various derivatives of piperidine compounds and tested their anticancer efficacy against multiple cell lines. One derivative showed comparable activity to Doxorubicin, a standard chemotherapy drug, indicating potential for further development as an anticancer therapeutic .
Case Study 2: Enzyme Inhibition
Another investigation focused on enzyme inhibition where the synthesized compounds were tested for their ability to inhibit acetylcholinesterase (AChE). The results indicated promising inhibition rates that could lead to applications in treating neurodegenerative diseases such as Alzheimer's .
Preparation Methods
Reaction Conditions and Optimization
Furan-2-carbonyl chloride is typically prepared by treating furan-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.
Procedure:
- Combine furan-2-carboxylic acid (1.0 equiv) with excess SOCl₂ (3.0 equiv) in anhydrous dichloromethane (DCM).
- Reflux at 40–50°C for 4–6 hours under nitrogen atmosphere.
- Remove excess SOCl₂ and solvent via rotary evaporation to yield furan-2-carbonyl chloride as a pale-yellow liquid (yield: 85–92%).
Critical Parameters:
- Moisture Control: Reaction must be conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
- Temperature: Excessive heat (>60°C) may lead to decomposition of the furan ring.
Synthesis of N-(4-Chlorophenyl)piperidine-1-carboxamide
Carboxamide Formation via Coupling Reagents
The intermediate N-(4-chlorophenyl)piperidine-1-carboxamide is synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents.
Procedure:
- Dissolve piperidine-1-carboxylic acid (1.0 equiv) and 4-chloroaniline (1.1 equiv) in dry dimethylformamide (DMF).
- Add EDCI (1.2 equiv) and HOBt (1.2 equiv) at 0°C.
- Stir at room temperature for 12–18 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate = 3:1) to obtain the carboxamide as a white solid (yield: 70–78%).
Spectroscopic Data:
- ¹H NMR (500 MHz, CDCl₃): δ 7.29 (d, J = 8.6 Hz, 2H, Ar-H), 7.12 (d, J = 8.6 Hz, 2H, Ar-H), 3.85–3.70 (m, 2H, piperidine-H), 2.95–2.85 (m, 2H, piperidine-H), 1.65–1.45 (m, 6H, piperidine-H).
- MS (ESI+): m/z 265.1 [M+H]⁺.
Coupling of Furan-2-carbonyl Chloride with N-(4-Chlorophenyl)piperidine-1-carboxamide
Acyl Chloride Activation and Amine Coupling
The final step involves reacting furan-2-carbonyl chloride with the secondary amine group of the piperidine-carboxamide intermediate in the presence of triethylamine (TEA) as a base.
Procedure:
- Dissolve N-(4-chlorophenyl)piperidine-1-carboxamide (1.0 equiv) in anhydrous DCM.
- Add furan-2-carbonyl chloride (1.2 equiv) dropwise at 0°C, followed by TEA (2.0 equiv).
- Stir at room temperature for 6–8 hours.
- Wash with 5% HCl, dry over Na₂SO₄, and purify via recrystallization (ethanol/water) to obtain the target compound as a crystalline solid (yield: 65–72%).
Optimization Insights:
- Solvent Choice: Dichloromethane (DCM) minimizes side reactions compared to polar aprotic solvents like DMF.
- Stoichiometry: Excess acyl chloride ensures complete conversion of the amine.
Alternative Synthetic Routes and Methodological Variations
Direct Coupling Using Carbodiimide Reagents
An alternative one-pot approach utilizes EDCI/HOBt to directly couple furan-2-carboxylic acid with N-(4-chlorophenyl)piperidine-1-carboxamide, bypassing the acyl chloride intermediate.
Procedure:
- Combine furan-2-carboxylic acid (1.0 equiv), N-(4-chlorophenyl)piperidine-1-carboxamide (1.0 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) in DMF.
- Stir at room temperature for 24 hours.
- Purify via column chromatography (yield: 60–68%).
Advantages:
- Avoids handling moisture-sensitive acyl chlorides.
- Suitable for acid-sensitive substrates.
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Recent advancements in continuous flow chemistry have enabled scalable production of the target compound with improved yield and purity.
Key Features:
- Reactors: Microfluidic channels with precise temperature control (25–30°C).
- Residence Time: 30 minutes for complete conversion.
- Yield: 80–85% with >99% purity (HPLC).
Analytical Characterization and Quality Control
Spectroscopic and Chromatographic Data
¹H NMR (500 MHz, CDCl₃):
- δ 7.51 (d, J = 8.7 Hz, 2H, Ar-H), 7.29 (d, J = 8.7 Hz, 2H, Ar-H), 7.12 (s, 1H, furan-H), 6.75 (d, J = 3.2 Hz, 1H, furan-H), 4.05–3.95 (m, 2H, piperidine-H), 3.40–3.30 (m, 2H, piperidine-H), 2.80–2.70 (m, 1H, piperidine-H), 1.65–1.50 (m, 6H, piperidine-H).
HPLC Purity:
- Column: C18 (4.6 × 150 mm, 5 µm).
- Mobile Phase: Acetonitrile/water (70:30).
- Retention Time: 8.06 min.
Challenges and Mitigation Strategies
Side Reactions and Byproduct Formation
- Hydrolysis of Acyl Chloride: Minimized by rigorous drying of solvents and reagents.
- N-Oxidation of Piperidine: Prevented by conducting reactions under inert atmosphere.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-N-(furan-2-carbonyl)piperidine-1-carboxamide, and how can purity be optimized?
- Methodology : The synthesis typically involves three steps:
Preparation of furan-2-carbonyl chloride via reaction of furan-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux .
Synthesis of N-(4-chlorophenyl)piperidine-1-carboxamide by coupling 4-chloroaniline with piperidine-1-carboxylic acid using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent .
Final coupling of the intermediates using triethylamine (TEA) as a base to neutralize HCl byproducts .
- Purity Optimization : Employ chromatographic techniques (e.g., flash chromatography) and recrystallization. Monitor reactions via TLC and confirm purity using HPLC (>95%) .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
- Nuclear Magnetic Resonance (NMR) : Use ¹H-NMR (400 MHz) and ¹³C-NMR (100 MHz) in DMSO-d₆ to verify substituent positions. Key signals include aromatic protons (δ 7.2–7.5 ppm for chlorophenyl) and carbonyl carbons (δ ~154 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with EI-HRMS (e.g., observed [M]⁺ at m/z 404.0900 vs. calculated 404.0807) .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
Q. What initial biological screening approaches are appropriate to evaluate its bioactivity?
- Enzyme Inhibition Assays : Test COX-2 inhibition using molecular docking (e.g., AutoDock Vina) to predict binding affinity to the active site .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM .
- Anti-inflammatory Activity : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield and scalability while minimizing side reactions?
- Reaction Engineering : Transition from batch to continuous flow systems for intermediates like furan-2-carbonyl chloride to improve reproducibility .
- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. DCC) to reduce racemization in amide bond formation .
- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound TEA) to remove excess acyl chloride intermediates .
Q. What strategies are effective in resolving contradictions between in vitro and in silico activity data for this compound?
- Assay Standardization : Replicate in vitro experiments under controlled conditions (e.g., serum-free media, fixed incubation times) to reduce variability .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed bioactivity discrepancies .
- Free Energy Calculations : Apply molecular dynamics (MD) simulations (e.g., AMBER) to assess binding stability, which may explain poor correlation with docking scores .
Q. What computational methods are recommended for predicting its molecular targets and binding modes?
- Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger Phase to identify key interactions (e.g., hydrogen bonds with furan oxygen) .
- Reverse Docking : Screen against databases like PDB or ChEMBL using SwissDock to prioritize targets like kinase enzymes or GPCRs .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate charge distribution on the chlorophenyl group to refine electrostatic interactions in binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
